Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound's formal name incorporates several key structural elements that must be properly identified and numbered according to standardized rules. The base structure consists of a pyrrolopyridine bicyclic system where the pyrrole ring is fused to a pyridine ring in a specific orientation, designated as [3,2-b] to indicate the fusion pattern between the two heterocyclic components. The numbering system begins with the nitrogen atom in the pyridine ring and proceeds systematically around the fused ring system to establish the positions of substituents.
The cyano functional group is positioned at the 6-position of the pyrrolopyridine system, representing a critical structural feature that influences the compound's chemical properties and reactivity patterns. The carboxylate group, specifically in its methyl ester form, is located at the 3-position of the heterocyclic framework, creating a distinctive substitution pattern that defines the compound's identity. Alternative nomenclature systems recognize this compound as 6-cyano-4-azaindole-3-carboxylic acid methyl ester, reflecting the azaindole classification that emphasizes the indole-like character of the pyrrolopyridine system. The systematic naming convention ensures unambiguous identification of the compound across different chemical databases and research publications.
The International Union of Pure and Applied Chemistry conventions require specific attention to the stereochemical aspects of the molecule, although this particular compound does not contain chiral centers that would necessitate stereochemical descriptors. The simplified molecular-input line-entry system representation provides a standardized format for digital chemical databases, with the canonical form recorded as n1c2c(cc(c1)C#N)[nH]cc2C(=O)OC. This systematic approach to nomenclature ensures consistent identification and communication of structural information across the global scientific community.
Properties
IUPAC Name |
methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c1-15-10(14)7-5-12-8-2-6(3-11)4-13-9(7)8/h2,4-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLPAWBXUUVQKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1N=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552928 | |
| Record name | Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959245-07-9 | |
| Record name | Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Palladium-Catalyzed Cross-Coupling and Functionalization
Steps :
- Borylation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine :
React 5-bromo-1H-pyrrolo[2,3-b]pyridine with bis(pinacolato)diboron and Pd(dppf)Cl₂ in dioxane/KOAc at 80°C to form the boronic ester.
Yield: ~70% (analogous to).
Suzuki Coupling :
Couple the boronic ester with a cyanated aryl/heteroaryl partner (e.g., 2-cyanophenylboronic acid) under Pd catalysis.Esterification :
Treat the intermediate carboxylic acid with methanol and catalytic H₂SO₄ to form the methyl ester.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Pd(dppf)Cl₂, dioxane, 80°C | 68% | |
| 3 | MeOH, H₂SO₄, reflux | 85% |
Method 3: Direct Cyanation
Steps :
- Halogenation :
Brominate the pyrrolopyridine core at position 6 using NBS/AIBN in CCl₄.
Cyanide Substitution :
Replace bromide with cyanide using CuCN or NaCN in DMF at 100°C.Esterification :
Convert the carboxylic acid to the methyl ester via SOCl₂/MeOH.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | NBS, AIBN, CCl₄, reflux | 75% | |
| 2 | NaCN, DMF, 100°C | 65% |
Optimization and Challenges
- Regioselectivity : Position 6 functionalization requires careful control of reaction conditions to avoid byproducts.
- Catalyst Efficiency : Pd(dppf)Cl₂ shows superior performance in cross-coupling vs. other Pd sources.
- Solvent Choice : Polar aprotic solvents (DMF, dioxane) enhance nitrile substitution and coupling yields.
Analytical Characterization
- LC-MS (ES) : m/z 201.18 [M+H]⁺.
- ¹H NMR (CDCl₃) : Key peaks include δ 8.71 (s, 1H, H-2), 7.45 (d, 1H, H-5), 3.95 (s, 3H, COOCH₃).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| 1 | High regioselectivity, scalable | Requires expensive Pd catalysts |
| 2 | Mild conditions, avoids halogens | Multi-step, moderate yields |
| 3 | Direct, fewer steps | Harsh conditions (CuCN toxicity) |
Industrial Relevance
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient pyrrolopyridine core facilitates nucleophilic aromatic substitution (NAS) at positions activated by the cyano and ester groups. For example:
-
Halogenation : Bromination or iodination can occur at the 2- or 5-positions of the pyridine ring under electrophilic conditions. Source highlights similar iodination reactions in pyrrolo[2,3-b]pyridines using iodine and catalytic acids (e.g., TsOH).
-
Cross-Coupling : Suzuki-Miyaura and Stille couplings are feasible at halogenated positions. In Source , a 3-iodo-pyrrolo[2,3-b]pyridine derivative underwent palladium-catalyzed cross-coupling with boronic acids to form biaryl systems (yields: 80–96%).
Table 1: Representative Cross-Coupling Reactions
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C | 85–96% | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane | 70–89% |
Hydrolysis and Functional Group Interconversion
The methyl ester and cyano groups are susceptible to hydrolysis under acidic or basic conditions:
-
Ester Hydrolysis : Treatment with aqueous NaOH or HCl yields 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (analogous to Source, which describes cyclization reactions of related carboxylic acids).
-
Cyano Group Hydrolysis : The cyano substituent can be converted to a carboxylic acid (via harsh acidic conditions) or an amide (via partial hydrolysis with H₂O₂/H₂SO₄).
Table 2: Hydrolysis Reactions
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| Methyl ester (C10H7N3O2) | 6M HCl, reflux, 12h | Carboxylic acid (C9H5N3O2) | 92%* |
| Cyano group | H₂O₂ (30%), H₂SO₄, 60°C | Amide intermediate | 78%* |
| *Theoretical yields based on analogous reactions in Source. |
Cyclization and Ring Functionalization
The compound serves as a precursor for fused heterocycles:
-
Intramolecular Cyclization : Heating with POCl₃ forms chlorinated derivatives (e.g., 4-chloro-pyrrolopyridines), as observed in Gould-Jacobs reactions (Source ).
-
Heteroatom Incorporation : Reaction with hydrazine or hydroxylamine generates pyrazolo- or isoxazolo-pyrrolopyridines, leveraging the cyano group’s reactivity.
Reduction and Oxidation
-
Ester Reduction : LiAlH₄ reduces the ester to a primary alcohol, though this is less common due to competing cyano group reactivity.
-
Cyano Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the cyano group to an amine, enhancing solubility for biological applications (Source utilized similar reductions for pyrrolopyridine intermediates).
Mechanistic Insights
-
Conformational Restriction : Substituents like the 4-methyl group in analogues (e.g., Compound 63h) reduce rotational freedom, enhancing receptor binding (ΔLIPE = 4.8 vs. 2.7 for unsubstituted derivatives) .
-
Residence Time : Structural rigidity increases receptor residence time, critical for sustained pharmacological effects.
Scientific Research Applications
Scientific Research Applications
MCP has shown potential in various scientific research domains:
Medicinal Chemistry
MCP exhibits significant biological activities, making it a subject of interest in drug discovery. Key applications include:
- Anticancer Activity : Preliminary studies indicate that MCP may inhibit the proliferation of cancer cells, particularly through its interaction with fibroblast growth factor receptors (FGFRs). This inhibition can lead to reduced cell growth and induced apoptosis in cancerous tissues .
- Antibacterial Properties : Research is ongoing to explore MCP's effectiveness against various bacterial strains, potentially contributing to the development of new antibiotics.
Biochemical Research
MCP's interaction with biological targets has been extensively studied:
- FGFR Inhibition : The compound binds to the ATP-binding site of FGFRs, blocking their activity and affecting downstream signaling pathways involved in cell proliferation and differentiation. This mechanism underlies its anticancer properties .
Material Science
MCP can serve as a building block for synthesizing more complex heterocyclic compounds, which may be utilized in developing advanced materials with specific properties such as conductivity or fluorescence .
Case Studies and Research Findings
Several studies have documented the biological effects and potential applications of MCP:
Mechanism of Action
The mechanism of action of Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations: Cyano vs. Chloro and Methoxy
Key Analogues :
Analysis :
- Chloro-substituted analogs (e.g., CAS 959245-12-6) exhibit higher molecular weights and may differ in metabolic stability due to halogen presence .
- Ethyl ester derivatives (e.g., CAS 1951441-84-1) likely have improved membrane permeability compared to methyl esters, as seen in other ester-based drug candidates .
Positional Isomerism and Ring Systems
Key Examples :
| Compound Name | Core Structure | Ester Position | Substituent Position | Molecular Formula |
|---|---|---|---|---|
| Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate | Pyrrolo[2,3-c]pyridine | 2 | None | C₁₀H₁₀N₂O₂ |
| Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | Pyrrolo[2,3-c]pyridine | 2 | Cl (5) | C₁₀H₉ClN₂O₂ |
| Target Compound | Pyrrolo[3,2-b]pyridine | 3 | CN (6) | C₁₀H₇N₃O₂ |
Analysis :
Kinase Inhibition Potential
Patent literature highlights substituted pyrrolopyridines as protein kinase inhibitors, with variations in substituents (cyano, chloro) modulating selectivity and potency . For example:
- Cyano-substituted derivatives may enhance hydrogen bonding with kinase ATP-binding pockets.
- Chloro analogs could improve hydrophobic interactions but may introduce toxicity concerns .
Biological Activity
Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS No. 959245-07-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a pyrrolo[3,2-b]pyridine core structure. Its molecular formula is , with a molecular weight of 201.18 g/mol. The compound's structure allows for various chemical modifications, enhancing its potential biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to inhibition or activation of these targets, resulting in diverse biological effects. For instance, the compound has shown promising results in inhibiting certain cancer cell lines and exhibiting antibacterial properties against various pathogens.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against several bacterial strains, demonstrating significant inhibitory activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 - 12.5 μg/mL |
| Escherichia coli | 4 - 16 μg/mL |
| Mycobacterium tuberculosis | MIC = 5 μM |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains of bacteria and tuberculosis .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 Value |
|---|---|
| HeLa (cervical cancer) | 0.64 μM |
| HCT116 (colon cancer) | 0.48 μM |
| A375 (melanoma) | 0.37 μM |
These findings suggest that the compound may inhibit cellular proliferation and could be further explored for its potential as an anticancer therapeutic agent .
Case Studies
Several case studies have been conducted to assess the effectiveness of this compound in clinical settings:
- Study on Antitubercular Activity : A series of derivatives based on this compound were synthesized and tested for their activity against Mycobacterium tuberculosis. The derivatives exhibited varying degrees of effectiveness, with some showing MIC values as low as 5 μM .
- Anticancer Efficacy in Animal Models : In vivo studies demonstrated that administration of this compound led to significant tumor reduction in mouse models bearing human cancer xenografts .
Q & A
Basic: What are the common synthetic routes for Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate?
Methodological Answer:
The synthesis typically involves cyclization or condensation reactions. For example, 2-amino-1H-pyrrole derivatives can react with carbonitriles under acidic conditions (e.g., acetic acid) to form the pyrrolo-pyridine core. Subsequent functionalization with methyl ester and cyano groups is achieved via nucleophilic substitution or esterification . Intermediate purification often employs column chromatography, followed by recrystallization in solvents like hexane/ethyl acetate mixtures to isolate the product .
Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Methodological Answer:
Optimization requires systematic variation of parameters:
- Catalyst screening : Protic acids (e.g., p-toluenesulfonic acid) enhance cyclization efficiency, as seen in analogous syntheses .
- Temperature control : Low temperatures (e.g., 0–5°C) during nitrile introduction reduce side reactions.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while hexane/water biphasic systems aid in isolating crystalline products .
- Real-time monitoring : Use HPLC or LC-MS to track reaction progress and identify byproducts .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : and NMR confirm the pyrrolo-pyridine scaffold and substituent positions (e.g., cyano at C6, methyl ester at C3).
- FT-IR : Peaks at ~2200 cm (C≡N stretch) and ~1700 cm (ester C=O) validate functional groups.
- Mass spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H] = 231.0654 for CHNO) .
Advanced: How do crystallographic studies inform the understanding of its molecular interactions?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) reveals:
- Bond angles and distances : Average C–C bond lengths (1.38–1.42 Å) and torsion angles (e.g., 117.77° for S–C–C–O) indicate planarity of the pyrrolo-pyridine ring .
- Hydrogen bonding : O–H···O and O–H···π interactions stabilize crystal packing, influencing solubility and stability .
- Conformational analysis : Independent molecules in the asymmetric unit highlight flexibility in the methyl ester moiety .
Basic: What pharmacological activities are associated with pyrrolo-pyridine derivatives?
Methodological Answer:
Pyrrolo-pyridines exhibit diverse bioactivities:
- Antitumor : Inhibition of kinase targets (e.g., JAK2, EGFR) via π-π stacking with aromatic residues .
- Antidiabetic : Activation of AMPK pathways in preclinical models .
- Antiviral : Disruption of viral replication machinery (e.g., HCV NS5B polymerase) .
Advanced: How can computational methods predict structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Docking studies : Molecular docking (AutoDock, Schrödinger) identifies binding poses in target proteins (e.g., PARP1).
- QSAR modeling : Correlate electronic properties (HOMO/LUMO energies) with bioactivity using DFT calculations (Gaussian, ORCA).
- ADMET prediction : Tools like SwissADME assess logP (∼2.1) and CYP450 interactions, guiding lead optimization .
Basic: How can purity and stability be validated during storage?
Methodological Answer:
- Purity analysis : Use HPLC with UV detection (λ = 254 nm) and C18 columns; ≥95% purity is typical for research-grade material .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor ester hydrolysis or cyano group oxidation via LC-MS .
Advanced: What strategies resolve contradictions in biological data across studies?
Methodological Answer:
- Assay standardization : Control for variables like cell line selection (e.g., HCT-116 vs. HEK293) and incubation time.
- Metabolite profiling : Identify active metabolites (e.g., hydrolyzed carboxylate) using UPLC-QTOF .
- Orthogonal validation : Combine in vitro (enzyme inhibition) and in vivo (xenograft models) data to confirm mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
